
RU-521
描述
RU-521 is an inhibitor of cyclic GMP-AMP (cGAMP) synthase (cGAS; IC50 = 0.11 µM). It inhibits dsDNA-, but not IFN-β- or 5'ppp-HP20 RNA-, induced IFN-β1-dependent gene expression in reporter assays and does not inhibit Pam3CSK4-, poly(I:C)-, or LPS-induced Il6 mRNA expression in RAW 264.7 cells, indicating selectivity for cGAS-mediated signaling. It reduces basal Ifnb1 mRNA expression in bone marrow-derived macrophages (BMDMs) generated from the Trex1-/- mouse model of Aicardi-Goutières syndrome, an autoimmune disorder characterized by constitutive activation of cGAS and IFN overproduction.
Novel potent and selective inhibitor of cGAS, inhibiting cGAS-mediated signaling, being active in murine bone marrow-derived macrophages
RU320521, also known as RU521; RU. 21 is a potent and selective inhibitor of cGAS, inhibiting cGAS-mediated signaling, being active in murine bone marrow-derived macrophage.
科学研究应用
神经科学
RU-521在神经科学领域展现出潜力,尤其是在减轻蛛网膜下腔出血(SAH)引起的脑损伤方面。 它通过cGAS/STING/NF-κB通路调节小胶质细胞极化和神经炎症 {svg_1}。通过降低脑水含量和血脑屏障通透性,this compound改善了SAH后神经功能缺陷。 它对神经元凋亡和小胶质细胞活化也有积极影响,从而导致认知功能改善以及海马体树突棘增加 {svg_2}.
免疫学
在免疫学中,this compound以其抑制胞质DNA诱导的先天免疫反应的能力而闻名,它是通过抑制cGAS活性实现的。 这在自身免疫性疾病如Aicardi-Goutières综合征(AGS)中尤为重要,this compound在体外和体内减少了干扰素的产生 {svg_3}。 与人类cGAS相比,它更有效地抑制小鼠cGAS,这对开发治疗自身免疫性疾病的药物具有重要意义 {svg_4}.
心脏病学
在心脏病学领域,this compound因其对心血管疾病(CVD)的影响而被研究。this compound抑制的cGAS-STING通路参与炎症反应,而炎症反应会加剧CVD,例如心肌梗死和动脉粥样硬化。 This compound对该通路的抑制可以减少心肌肥厚和炎性细胞浸润,表明其在CVD治疗中具有潜力 {svg_5}.
病毒学
This compound在病毒学中的应用源于其抑制cGAS的能力,而cGAS是胞质双链DNA(dsDNA)病原体的主要传感器。 通过抑制cGAS,this compound有可能调节对病毒感染的免疫反应,使其成为抗病毒疗法的候选药物 {svg_6}.
药理学
最后,在药理学方面,this compound因其对cGAS的抑制作用而受到关注,这对于开发新药具有重要意义。 其底物竞争性抑制可以成为设计靶向cGAS-STING通路的新型药理学药物的模型,这与自身免疫性疾病和癌症都相关 {svg_7}.
作用机制
Target of Action
The primary target of RU-521 is cGAS (cyclic GMP-AMP synthase) . cGAS is the primary sensor of cytosolic double-stranded DNA (dsDNA), a danger signal indicating possible disturbances in homeostasis caused by infection, sterile tissue damage, and/or cancer .
Pharmacokinetics
The working concentration of RU.521 ranges from 200 ng/ml (482 nM) to 20 μg/ml (48.2 μM) for cell culture assays . It is soluble at 2 mg/ml (4.82 mM) in DMSO . The compound is shipped at room temperature and is stable for at least 6 months when properly stored .
Result of Action
RU.521 has beneficial effects on neuronal apoptosis and microglia activation . It prompts a shift in microglial phenotype from M1 to M2 . It also decreases the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, and increases the level of the anti-inflammatory cytokine IL-10 . Finally, RU.521 treatment is associated with improvements in cognitive function and an increase in the number of dendritic spines in the hippocampus .
Action Environment
The action of RU.521 is influenced by the environment in which it is used. For instance, it displays cytotoxicity at concentrations >40 μg/ml in the cell lines tested . Therefore, the concentration and the specific cell line used can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
RU-521 plays a crucial role in biochemical reactions by selectively inhibiting cyclic GMP-AMP synthase (cGAS). cGAS is an enzyme responsible for detecting cytosolic double-stranded DNA (dsDNA) and synthesizing cyclic GMP-AMP (cGAMP), which subsequently activates the stimulator of interferon genes (STING) pathway. This compound binds to the cGAS/dsDNA complex with high affinity (Kd = 36.2 nM) and suppresses cGAS-mediated signaling with an IC50 of 0.7 μM . This inhibition reduces the production of interferon and other pro-inflammatory cytokines, making this compound a valuable tool for studying immune responses and potential therapeutic interventions .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In macrophages from a mouse model of Aicardi-Goutières syndrome, this compound reduces the constitutive expression of interferon . Additionally, this compound mitigates subarachnoid hemorrhage-induced brain injury by regulating microglial polarization and neuroinflammation through the cGAS/STING/NF-κB pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting cGAS activity and reducing the production of cGAMP .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of cGAS. By binding to the cGAS/dsDNA complex, this compound prevents the synthesis of cGAMP, a second messenger that activates the STING pathway . This inhibition leads to a decrease in the production of type I interferons and pro-inflammatory cytokines, thereby modulating immune responses . This compound’s ability to inhibit cGAS-mediated signaling makes it a valuable tool for studying DNA-induced innate immune responses and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can reduce apoptosis and neuroinflammation in vitro and in vivo . The compound’s effects on cellular function, including its ability to regulate microglial polarization and reduce neuroinflammation, have been observed over extended periods .
Dosage Effects in Animal Models
This compound’s effects vary with different dosages in animal models. In a study on subarachnoid hemorrhage-induced brain injury, this compound was administered at a dose of 5 mg/kg via intraperitoneal injection, resulting in significant improvements in neurological outcomes and reductions in neuroinflammation . Higher doses of this compound have been associated with increased efficacy, but potential toxic or adverse effects at very high doses have not been extensively studied .
Metabolic Pathways
This compound is involved in metabolic pathways related to the cGAS-STING signaling axis. By inhibiting cGAS, this compound reduces the synthesis of cGAMP and subsequently modulates the downstream activation of STING and TBK1, leading to decreased production of type I interferons and pro-inflammatory cytokines . This modulation of metabolic pathways highlights this compound’s potential as a therapeutic agent for conditions involving dysregulated immune responses .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its interactions with cGAS. The compound’s ability to inhibit cGAS activity suggests that it may be localized primarily in the cytoplasm, where cGAS is found .
Subcellular Localization
This compound’s subcellular localization is closely tied to its target, cGAS. As cGAS is primarily localized in the cytoplasm, this compound is expected to exert its effects within this compartment . The compound’s ability to inhibit cGAS-mediated signaling and reduce the production of pro-inflammatory cytokines underscores its potential as a therapeutic agent for modulating immune responses at the subcellular level .
属性
IUPAC Name |
2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZUQAOMURCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RU.521 interact with cGAS to inhibit its activity?
A1: While the precise mechanism of inhibition by RU.521 remains to be fully elucidated, research suggests that it likely binds to the catalytic domain of cGAS. Structural studies have shown that RU.521 can occupy a significant portion of the cGAS active site, potentially interfering with the binding of its substrate, ATP, and/or preventing the formation of the cGAMP product. []
Q2: What are the downstream effects of cGAS inhibition by RU.521?
A2: By inhibiting cGAS, RU.521 effectively disrupts the cGAS-STING pathway, leading to a decrease in the production of type I interferons and other pro-inflammatory cytokines. This has been observed in both in vitro and in vivo studies using various disease models. [, , , , , , , ]
Q3: What is the molecular formula and weight of RU.521?
A3: The molecular formula of RU.521 is C19H11Cl2N5O3, and its molecular weight is 428.23 g/mol.
Q4: Is there any information available regarding the material compatibility, stability, or catalytic properties of RU.521?
A4: The provided research articles primarily focus on RU.521's biological activity as a cGAS inhibitor. Information regarding its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these studies.
Q5: Have there been any computational studies investigating the interaction of RU.521 with cGAS?
A5: Yes, computational studies have been conducted to model the interaction between RU.521 and the human cGAS catalytic domain. These studies have provided insights into the potential binding mode of RU.521 within the cGAS active site, supporting the hypothesis that it acts as a competitive inhibitor. []
Q6: Are there any structure-activity relationship (SAR) studies exploring modifications to the RU.521 scaffold?
A6: The provided research articles primarily focus on the biological activity of RU.521 itself and do not delve into detailed SAR studies exploring structural modifications and their impact on activity, potency, or selectivity.
Q7: Is there any information about SHE (Safety, Health, and Environment) regulations regarding RU.521?
A7: The provided research articles primarily focus on the scientific aspects of RU.521 and do not discuss SHE regulations related to its handling, use, or disposal.
Q8: What is known about the pharmacokinetic and pharmacodynamic properties of RU.521?
A8: The research articles primarily focus on the in vitro and in vivo applications of RU.521. While some studies demonstrate its efficacy in various disease models, they do not provide detailed information on its absorption, distribution, metabolism, excretion (ADME) profiles, or specific in vivo activity and efficacy parameters.
Q9: What in vitro and in vivo models have been used to study the efficacy of RU.521?
A9: RU.521 has been investigated in a variety of in vitro and in vivo models. These include:
- Cell-based assays: Primary macrophages from autoimmune mice, human bronchi epithelial cells (HBECs) treated with Aspergillus fumigatus. [, ]
- Animal models: Mouse models of colitis, [, ] amyotrophic lateral sclerosis (ALS), [] postoperative cognitive dysfunction (POCD), [] ischemia/reperfusion injury, [, ] ulcerative colitis, [] rheumatoid arthritis, [, ] sepsis-induced acute kidney injury, [] cerebral ischemia-reperfusion injury. []
Q10: Is there any evidence of resistance developing to RU.521?
A10: The development of resistance to RU.521 is not discussed in the provided research articles. As with any targeted therapy, the emergence of resistance is a possibility that would require further investigation.
Q11: What is known about the toxicity and safety profile of RU.521?
A11: While some studies demonstrate the therapeutic potential of RU.521 in various disease models, they do not provide detailed information on its potential toxicity, adverse effects, or long-term safety profile. Further research is needed to fully assess its safety for potential clinical applications.
Q12: What strategies have been explored to improve the delivery of RU.521 to specific targets or tissues?
A12: One study explored the use of programmable nanomicelles loaded with RU.521 (STING-inhibiting micelles, SIMs). These SIMs were designed to selectively target inflamed tissues in a mouse model of colitis, demonstrating enhanced efficacy and reduced potential off-target effects. [] Another study investigated a nanomedicine-in-hydrogel (NiH) system for co-delivery of RU.521 and cfDNA-scavenging cationic nanoparticles to lymph nodes in a rheumatoid arthritis model, showing promising results in systemic immunosuppression. []
Q13: Are there any identified biomarkers to predict RU.521 efficacy or monitor treatment response?
A13: The research primarily focuses on the therapeutic potential and mechanism of action of RU.521, without delving into specific biomarkers to predict its efficacy or monitor treatment response. Further research is needed to identify reliable biomarkers for personalized treatment approaches.
Q14: What analytical methods are commonly used to characterize and quantify RU.521?
A14: The specific analytical methods employed to characterize and quantify RU.521 are not detailed in the provided research articles. Standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to characterize and quantify small molecules like RU.521 in biological samples.
Q15: Is there any information available regarding the environmental impact, degradation, dissolution, or solubility of RU.521?
A15: The provided research articles primarily focus on the biological activity of RU.521. Information regarding its environmental impact, degradation pathways, dissolution rate, or solubility in various media is not discussed in these studies.
Q16: Are there any details on the analytical method validation for RU.521 analysis?
A16: The specific details regarding analytical method validation for RU.521, including accuracy, precision, and specificity, are not elaborated upon in the provided research articles.
Q17: Is there any information available regarding the quality control and assurance measures for RU.521?
A17: The research articles primarily focus on the scientific aspects of RU.521 and do not discuss specific quality control and assurance measures implemented during its development, manufacturing, or distribution.
Q18: What is known about the immunogenicity of RU.521 and potential immune responses?
A18: The research articles primarily focus on RU.521's impact on the innate immune response through cGAS inhibition and do not provide specific information regarding its own potential to elicit an immune response (immunogenicity).
Q19: Does RU.521 interact with drug transporters or metabolizing enzymes?
A19: The research articles do not provide specific information about RU.521's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q20: What is known about the biocompatibility and biodegradability of RU.521?
A20: The provided research articles primarily focus on RU.521's role as a cGAS inhibitor and do not delve into its biocompatibility or biodegradability.
Q21: Are there any established methods for recycling or managing RU.521 waste?
A21: The provided research articles primarily focus on the biological activity of RU.521 and do not discuss specific methods for recycling or managing waste generated during its synthesis, use, or disposal.
Q22: What research infrastructure and resources are important for advancing research on RU.521 and similar compounds?
A22: Advancing research on RU.521 and related cGAS inhibitors requires access to:
Q23: What are some historical milestones in the development and understanding of RU.521 as a cGAS inhibitor?
A23: Key milestones include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
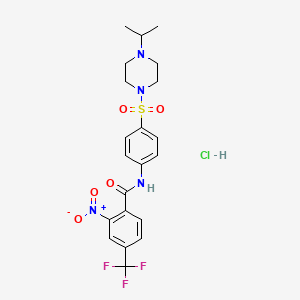
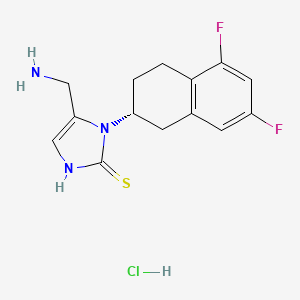
![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)


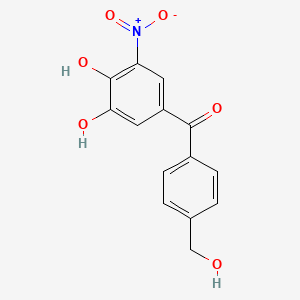
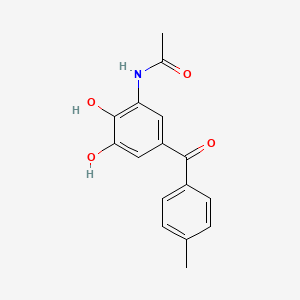
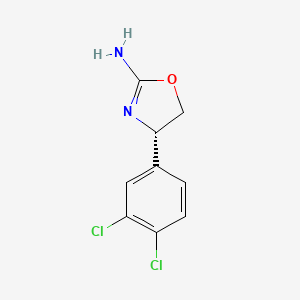
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)